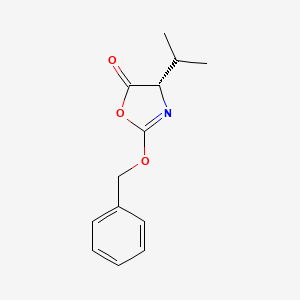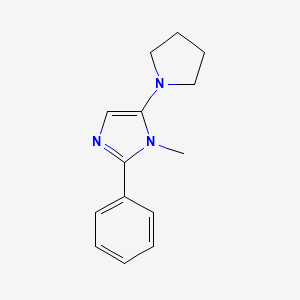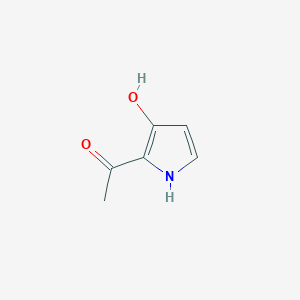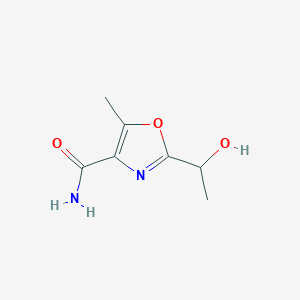
2-(1-Hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide: is a heterocyclic compound featuring an oxazole ring substituted with a hydroxyethyl group at the 2-position, a methyl group at the 5-position, and a carboxamide group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-hydroxy ketone and an amide. For instance, starting with 2-hydroxyacetophenone and acetamide, the reaction can be catalyzed by an acid such as sulfuric acid under reflux conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction. For example, reacting the oxazole intermediate with ethylene oxide in the presence of a Grignard reagent like ethylmagnesium bromide.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and Grignard reactions to enhance efficiency and yield. Additionally, purification steps such as crystallization and chromatography would be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, for example, halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride with iron(III) bromide as a catalyst.
Major Products
Oxidation: 2-(1-Oxoethyl)-5-methyloxazole-4-carboxamide.
Reduction: 2-(1-Hydroxyethyl)-5-methyloxazole-4-amine.
Substitution: 2-(1-Hydroxyethyl)-5-bromooxazole-4-carboxamide.
科学研究应用
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential as an antimicrobial agent, given the presence of the oxazole ring which is known to exhibit biological activity.
Industry: Utilized in the development of new materials, particularly in the field of polymers and coatings.
作用机制
The mechanism of action of 2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The hydroxyethyl and carboxamide groups play crucial roles in forming hydrogen bonds with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
相似化合物的比较
Similar Compounds
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(1-Hydroxyethyl)-5-methyloxazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.
2-(1-Hydroxyethyl)-5-methyloxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its potential as an enzyme inhibitor and its solubility in polar solvents.
属性
CAS 编号 |
61183-22-0 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3(10)7-9-5(6(8)11)4(2)12-7/h3,10H,1-2H3,(H2,8,11) |
InChI 键 |
BVGNXPXVNWBSDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C(C)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
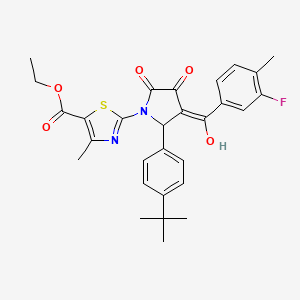
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
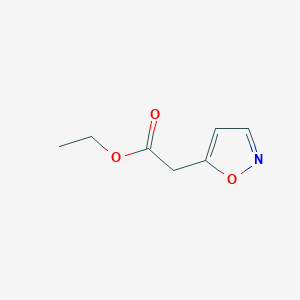

![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)
